molecular formula C12H14INO3 B3185108 3-Iodo-4-(morpholinomethyl)benzoic acid CAS No. 1131614-72-6

3-Iodo-4-(morpholinomethyl)benzoic acid

Cat. No.: B3185108
CAS No.: 1131614-72-6
M. Wt: 347.15 g/mol
InChI Key: OUYSDHPSLQGXPM-UHFFFAOYSA-N
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Description

3-Iodo-4-(morpholinomethyl)benzoic acid is a substituted benzoic acid derivative characterized by an iodine atom at the 3-position and a morpholinomethyl group (-CH₂-morpholine) at the 4-position of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.

Properties

IUPAC Name

3-iodo-4-(morpholin-4-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c13-11-7-9(12(15)16)1-2-10(11)8-14-3-5-17-6-4-14/h1-2,7H,3-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYSDHPSLQGXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660934
Record name 3-Iodo-4-[(morpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-72-6
Record name 3-Iodo-4-[(morpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(morpholinomethyl)benzoic acid typically involves the following steps:

    Morpholinomethylation: The morpholinomethyl group can be introduced via a Mannich reaction, where formaldehyde, morpholine, and the iodinated benzene derivative react under acidic conditions.

Industrial Production Methods: Industrial production of 3-Iodo-4-(morpholinomethyl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially leading to the formation of deiodinated derivatives.

    Substitution: The iodine atom in the benzene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: N-oxide derivatives of the morpholinomethyl group.

    Reduction: Deiodinated benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Iodo-4-(morpholinomethyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its morpholinomethyl group can enhance the compound’s solubility and bioavailability.

Industry: In the industrial sector, 3-Iodo-4-(morpholinomethyl)benzoic acid can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(morpholinomethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and morpholinomethyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of iodinated benzoic acid derivatives with varying substituents. Key analogues include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
3-Iodo-4-(morpholinomethyl)benzoic acid Morpholinomethyl (-CH₂-morpholine) C₁₃H₁₆INO₃ ~361.18 High polarity, biosensor binding
3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid Piperidinylmethyl (-CH₂-piperidine) C₁₃H₁₆INO₂ 345.18 Lower polarity, potential CNS activity
3-Iodo-4-methylbenzoic acid Methyl (-CH₃) C₈H₇IO₂ 262.05 Lipophilic, industrial applications
3-Iodo-4-(2-methoxyacetylamido)benzoic acid Methoxyacetylamido (-NHCOCH₂OCH₃) C₁₀H₁₀INO₄ 335.10 pKa = 3.92, moderate acidity
3-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid THP-methoxy (-OCH₂-THP) C₁₃H₁₅IO₄ 362.16 Enhanced solubility in polar solvents

Key Observations :

  • Electronic Effects : Morpholine’s oxygen atom increases polarity compared to piperidine analogues, enhancing solubility in aqueous environments .
  • Substituent Position : Substituents at the para position (4-position) generally improve biosensor recognition compared to meta or ortho positions .
  • Lipophilicity : Methyl-substituted derivatives (e.g., 3-Iodo-4-methylbenzoic acid) exhibit higher logP values, favoring membrane permeability .

Extraction and Solubility Behavior

Benzoic acid derivatives with larger distribution coefficients (m) are extracted more efficiently in emulsion liquid membrane systems. For example:

  • Benzoic acid and phenol achieve >98% extraction in <5 minutes due to high m values .
  • 3-Iodo-4-(morpholinomethyl)benzoic acid, with intermediate lipophilicity, may exhibit slower extraction than phenol but faster than acetic acid.

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models suggest that molecular connectivity indices (0JA, 1JA) correlate with acute toxicity (LD₅₀) in mice . Morpholine’s contribution to connectivity indices may reduce toxicity compared to more lipophilic substituents (e.g., piperidine).

Biological Activity

3-Iodo-4-(morpholinomethyl)benzoic acid is a chemical compound notable for its structural characteristics, including an iodine atom at the meta position and a morpholinomethyl group at the para position of a benzoic acid structure. Its molecular formula is C11H12INO2C_{11}H_{12}INO_2 with a molecular weight of approximately 347.149 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of 3-Iodo-4-(morpholinomethyl)benzoic acid is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structural features can exhibit significant pharmacological effects, particularly in the modulation of kinase pathways, which are crucial in various cellular processes, including cell proliferation and apoptosis.

Interaction Studies

Interaction studies have focused on the binding affinity and efficacy of this compound against specific biological targets. These studies typically employ in vitro assays to evaluate how the compound influences cellular pathways associated with disease states. For instance, compounds that inhibit mitogen-activated protein kinases (MAPKs) have shown neuroprotective properties, suggesting that 3-Iodo-4-(morpholinomethyl)benzoic acid may share similar functionalities .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique characteristics of 3-Iodo-4-(morpholinomethyl)benzoic acid. The following table summarizes key features of this compound alongside others:

Compound NameMolecular FormulaKey Features
3-Iodo-4-(morpholinomethyl)benzoic acidC11H12INO2Contains both iodine and morpholine; potential kinase inhibitor
3-Iodo-4-methylbenzoic acidC8H7IO2Lacks morpholine; simpler structure
4-(Morpholinomethyl)benzoic acidC10H13NO2No iodine; focuses on morpholine's effects
3-Iodo-4-nitrobenzoic acidC7H6I N O2Nitro group instead of morpholine

This table illustrates how the inclusion of both iodine and morpholine functionalities may enhance the pharmacological profile of 3-Iodo-4-(morpholinomethyl)benzoic acid compared to its analogs.

Antitumor Activity

Another area of interest is the potential antitumor activity of compounds with similar structures. The inhibition of fibroblast growth factor receptors (FGFRs) has been linked to reduced proliferation in cancer cells. Given that 3-Iodo-4-(morpholinomethyl)benzoic acid contains a morpholine moiety, it may interact with FGFRs or related pathways, warranting further investigation into its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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